molecular formula C25H23FN4O B10941210 6-cyclopropyl-1-(2-fluorophenyl)-N-[2-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1-(2-fluorophenyl)-N-[2-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10941210
M. Wt: 414.5 g/mol
InChI Key: LPCSEBIYSPRLPH-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-(2-ISOPROPYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a cyclopropyl group, a fluorophenyl group, and an isopropylphenyl group attached to a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of 6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-(2-ISOPROPYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-(2-ISOPROPYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, Lewis acids), and specific reaction temperatures and times to achieve the desired products.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-(2-ISOPROPYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

When compared to similar compounds, 6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-(2-ISOPROPYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of structural features and chemical properties. Similar compounds include:

Properties

Molecular Formula

C25H23FN4O

Molecular Weight

414.5 g/mol

IUPAC Name

6-cyclopropyl-1-(2-fluorophenyl)-N-(2-propan-2-ylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H23FN4O/c1-15(2)17-7-3-5-9-21(17)29-25(31)18-13-22(16-11-12-16)28-24-19(18)14-27-30(24)23-10-6-4-8-20(23)26/h3-10,13-16H,11-12H2,1-2H3,(H,29,31)

InChI Key

LPCSEBIYSPRLPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C=NN3C4=CC=CC=C4F)C5CC5

Origin of Product

United States

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